Derivative Potency Against DYRK1A and LRRK2: A Direct Comparison of 5-Substituted Analogs
Derivatives of 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, specifically those substituted at the 5-position, show differential potency against the kinases DYRK1A and LRRK2. Two analogs, BDBM162250 and BDBM162337, were directly compared in the same assay conditions. The data show a clear structure-dependent shift in activity, with BDBM162250 exhibiting an IC50 of <500 nM against both targets, while a change to the 1-methylpiperidin-4-yl)pyridin-2-amine tail in BDBM162337 reduced potency to >500 nM [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | <500 nM (against DYRK1A and LRRK2) for derivative BDBM162250 (N-methyl-6-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine) |
| Comparator Or Baseline | >500 nM (against DYRK1A and LRRK2) for derivative BDBM162337 (6-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N-(1-methylpiperidin-4-yl)pyridin-2-amine) |
| Quantified Difference | ≥2-fold difference in potency based on a threshold shift from <500 nM to >500 nM |
| Conditions | Biochemical enzyme assay (BindingDB data from US9669028). For DYRK1A: 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA. |
Why This Matters
This direct comparison demonstrates that even within a defined patent space, small modifications to the 3-methyl-1H-pyrazolo[3,4-b]pyridine core lead to a quantifiable and significant loss in target engagement, underscoring the need for this specific scaffold and careful SAR exploration.
- [1] BindingDB. Data for BDBM162250 and BDBM162337. View Source
